zinc;1,3-dimethylbenzene-2-ide

Description

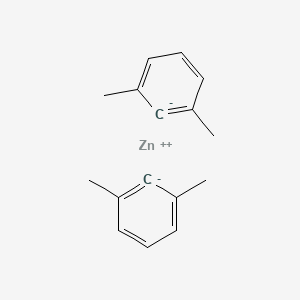

Zinc;1,3-dimethylbenzene-2-ide is an organometallic compound comprising a zinc cation (Zn²⁺) coordinated to a deprotonated aromatic ligand, 1,3-dimethylbenzene-2-ide. The ligand features methyl substituents at the 1- and 3-positions of the benzene ring, with a negative charge localized at the 2-position. This structure enables strong metal-ligand interactions, stabilized by the electron-donating methyl groups. While the exact counterion is unspecified in available literature, analogous compounds (e.g., bromide salts in ) suggest halides or other anions may balance the charge .

Properties

CAS No. |

65797-26-4 |

|---|---|

Molecular Formula |

C16H18Zn |

Molecular Weight |

275.7 g/mol |

IUPAC Name |

zinc;1,3-dimethylbenzene-2-ide |

InChI |

InChI=1S/2C8H9.Zn/c2*1-7-4-3-5-8(2)6-7;/h2*3-5H,1-2H3;/q2*-1;+2 |

InChI Key |

OXXZMVMPBCAKFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Organometallic Chemistry

Magnesium;1,3-Dimethylbenzene-2-ide; Bromide (C₈H₉BrMg)

- Molecular Formula : C₈H₉BrMg

- Structure : Similar aromatic ligand but coordinated to Mg²⁺ instead of Zn²⁺.

- Key Differences :

- Ionic Radius : Mg²⁺ (0.72 Å) is smaller than Zn²⁺ (0.74 Å), leading to tighter coordination but reduced polarizability.

- Stability : Zn²⁺ complexes exhibit greater thermodynamic stability due to higher charge density and d⁰ configuration, which enhances ligand field stabilization compared to Mg²⁺ .

- Reactivity : Magnesium analogues are more reactive in nucleophilic additions (Grignard-like behavior), whereas zinc complexes are preferred in cross-coupling reactions due to milder conditions .

4-Cyanophenylzinc Bromide (C₇H₄BrNZn)

- Molecular Formula : C₇H₄BrNZn

- Structure: Features a cyano-substituted benzene ring (electron-withdrawing group) instead of methyl groups.

- Key Differences: Electronic Effects: The cyano group withdraws electron density, creating an electron-deficient aryl-zinc species. Applications: Used in Suzuki-Miyaura couplings where electron-deficient aryl zinc reagents improve reaction efficiency .

Zinc Chloride Complexes with Diazonium Salts ()

- Example: Zinc chloride compd. with p-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride.

- Structure : Combines ZnCl₂ with a diazonium-functionalized aromatic ligand.

- Key Differences :

- Ligand Type : Diazonium ligands are transient intermediates in aryl coupling, whereas 1,3-dimethylbenzene-2-ide is a stable anionic ligand.

- Reactivity : Diazonium-zinc complexes are highly reactive in photochemical or thermal decomposition pathways, unlike the more stable dimethylbenzene-zinc species .

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Metal Center | Substituent Effects | Stability | Applications |

|---|---|---|---|---|---|

| Zinc;1,3-dimethylbenzene-2-ide | Not explicitly provided* | Zn²⁺ | Electron-donating (methyl groups) | High | Catalysis, materials synthesis |

| Magnesium;1,3-dimethylbenzene-2-ide | C₈H₉BrMg | Mg²⁺ | Electron-donating (methyl groups) | Moderate | Organic synthesis (Grignard-like) |

| 4-Cyanophenylzinc bromide | C₇H₄BrNZn | Zn²⁺ | Electron-withdrawing (cyano) | Moderate-High | Cross-coupling reactions |

| Zinc-diazonium chloride complex | Multiple variants | Zn²⁺ | Diazonium (electron-deficient) | Low | Photochemical aryl functionalization |

Mechanistic and Electronic Insights

- Metal-Ligand Bonding : Zn²⁺ forms stronger σ-bonds with aromatic ligands compared to Mg²⁺, as evidenced by higher decomposition temperatures in thermogravimetric analyses of zinc complexes .

- Substituent Impact: Methyl groups in 1,3-dimethylbenzene-2-ide increase electron density at the zinc center, enhancing its nucleophilic character. This contrasts with cyano-substituted analogues, which favor electrophilic pathways .

- Database Correlations : Similarity searches in the ZINC database () highlight structural motifs shared with other zinc-organics, such as benzoxazole-zinc complexes (), underscoring zinc’s versatility in stabilizing diverse aromatic ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.